molecular formula C10H15N3O4 B1427261 3'-Methyl-3'-deoxycytidine CAS No. 444020-09-1

3'-Methyl-3'-deoxycytidine

Cat. No.: B1427261
CAS No.: 444020-09-1
M. Wt: 241.24 g/mol
InChI Key: OBFLVJHTKMCKMC-SQEXRHODSA-N
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Description

3'-Methyl-3'-deoxycytidine is a synthetic cytidine analog characterized by a methyl group substitution at the 3' position of the deoxyribose sugar. These modifications are often engineered to enhance resistance to enzymatic degradation or improve target specificity in antiviral or anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3’-deoxycytidine typically involves the methylation of 3’-deoxycytidine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of 3’-Methyl-3’-deoxycytidine may involve large-scale methylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Methyl-3’-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles such as hydroxide ions or amines can replace the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed:

    Oxidation: Formation of 3’-methyl-3’-deoxyuridine.

    Reduction: Formation of 3’-methyl-3’-deoxycytidine derivatives.

    Substitution: Formation of various substituted cytidine analogs.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The unique structure of 3'-Methyl-3'-deoxycytidine allows it to interact with various enzymes and proteins, particularly methyltransferases such as METTL2A/B, METTL6, and METTL8. Its incorporation into DNA can influence gene expression by affecting DNA methylation processes. The pharmacokinetics of this compound are crucial for its therapeutic applications, as adequate levels must be achieved to effectively target cancer cells across different tissues.

Chemistry

  • Synthesis Building Block : this compound serves as a building block in the synthesis of more complex nucleoside analogs. Its structural modifications allow for the development of new compounds with enhanced stability and biological activity.

Biology

  • DNA Methylation Studies : This compound is studied for its role in DNA methylation and its effects on gene expression. Research has shown that it can influence the stability and function of RNA molecules, which is critical for understanding gene regulation mechanisms.

Medicine

  • Antiviral and Anticancer Potential : Investigations into its potential as an antiviral agent have been conducted, although results have been mixed regarding its efficacy against specific viruses. Additionally, its role in cancer therapy is being explored due to its ability to interfere with DNA synthesis, which could enhance the effectiveness of existing treatments .

Industry

  • Pharmaceutical Production : The compound is utilized in producing nucleoside-based pharmaceuticals and diagnostic tools, contributing to advancements in medical diagnostics and therapeutics.

Case Studies and Research Findings

  • Antiviral Activity : A study evaluating various 3'-deoxy-3'-C-methyl nucleosides found that while structural modifications enhance certain properties, they did not consistently translate to increased antiviral efficacy in cell culture experiments . This highlights the complexity of developing effective antiviral agents based on nucleoside analogs.
  • Cancer Research : Research indicates that this compound may play a role in modulating gene expression related to cancer pathways. Its incorporation into DNA could potentially alter the activity of genes involved in tumor progression, making it a candidate for further investigation in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3’-Methyl-3’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The methyl group at the 3’ position can hinder the proper functioning of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the activation of cellular pathways that induce apoptosis in rapidly dividing cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Structural Analogues and Antiviral Activity

The position and type of sugar modifications critically influence biological activity:

  • 2'-C-methylcytidine : Features a methyl group at the 2' position. Exhibits potent antiviral activity against hepatitis C virus (HCV), with an IC50 of 1.13 μM in replicon assays. Its mechanism involves inhibition of viral RNA polymerase .
  • However, its antiviral profile remains uncharacterized in the provided evidence.

Metabolic and Pharmacokinetic Properties

  • Deoxycytidine : Naturally occurring precursor with tight regulatory control. Engineered E. coli strains optimize its production for drug synthesis, underscoring its role in nucleoside analog pipelines .
  • 3'-Methyl-3'-deoxycytidine : The 3' methyl group may confer resistance to phosphorylases or deaminases, prolonging half-life compared to deoxycytidine. Such stability is critical for analogs like 2'-C-methylcytidine, which evade metabolic inactivation .

Research Findings and Clinical Relevance

  • Second-generation analogs : Compounds like 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (Aza-T-dCyd) demonstrate how sulfur substitutions enhance stability and oral bioavailability .
  • Toxicity and competition : Deoxycytidine released by tumor-associated macrophages can antagonize gemcitabine by metabolic competition, suggesting analogs like this compound might require structural optimization to avoid similar pitfalls .

Data Tables

Table 1: Structural and Functional Comparison of Cytidine Analogs

Compound Structural Modification Key Therapeutic Use Antiviral Activity (IC50) Metabolic Stability
This compound 3'-methyl, 3'-deoxy Under investigation Not reported Hypothesized high
2'-C-methylcytidine 2'-methyl HCV inhibitor 1.13 μM High (resists degradation)
3'-deoxycytidine 3'-deoxy None reported No inhibition up to 100 μM Low
Decitabine 5-aza, 2'-deoxy Myelodysplastic syndromes N/A Moderate (rapid deamination)
Gemcitabine 2',2'-difluoro, 2'-deoxy Pancreatic cancer N/A High (prolonged activity)

Table 2: Key Research Findings from Analog Studies

Compound Mechanism of Action Clinical Stage/Relevance Reference
2'-C-methylcytidine Inhibits HCV NS5B polymerase Preclinical/Phase I studies
Decitabine DNA hypomethylation FDA-approved for MDS/AML
T-dCyd Enhanced stability via 4'-thio Preclinical optimization
Deoxycytidine Competes with gemcitabine Implicated in chemotherapy resistance

Biological Activity

3'-Methyl-3'-deoxycytidine (3'-Me-dC) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer research and virology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of 3'-Me-dC involves modifying the natural deoxycytidine structure to include a methyl group at the 3' position. This modification can influence the compound's biological activity, particularly its interactions with nucleic acids and enzymes involved in DNA metabolism. Various synthetic routes have been explored, including the use of radical deoxygenation techniques to produce derivatives that retain antiviral properties while enhancing stability against enzymatic degradation .

Antiviral Properties

Research has indicated that nucleoside analogs like 3'-Me-dC can exhibit antiviral activity. However, studies have shown mixed results regarding their efficacy. For instance, a study evaluating several 3'-deoxy-3'-C-methyl nucleosides found that none demonstrated significant antiviral activity in cell culture experiments . This suggests that while structural modifications can enhance certain properties, they may not always translate to increased biological efficacy.

Anticancer Activity

The anticancer potential of 3'-Me-dC has been a focal point in recent research. Compounds that inhibit DNA methyltransferases (DNMTs) are of particular interest due to their role in cancer cell proliferation and survival. In vitro studies have shown that analogs similar to 3'-Me-dC can act as hypomethylating agents, leading to reactivation of silenced tumor suppressor genes and subsequent induction of apoptosis in cancer cells .

Table 1: Effects of Hypomethylating Agents on Cancer Cell Lines

CompoundConcentration (nM)DNMT Activity (%)HDAC Activity (%)Caspase-3 Activity (± SD)
Control-100100-
5-AzadC1071.2390.62-
502.3273.342.30 ± 1.73
250-nd27.5 ± 8.40
500-nd41.49 ± 7.0

nd: not detected

The table illustrates how increasing concentrations of hypomethylating agents like 5-AzadC lead to decreased DNMT activity and increased apoptosis markers such as caspase-3 in various prostate cancer cell lines .

The biological activity of 3'-Me-dC is closely related to its ability to interfere with DNA methylation processes and DNA synthesis:

  • Inhibition of DNMTs: Similar compounds have been shown to form covalent adducts with DNMTs, leading to their inactivation and subsequent hypomethylation of DNA .
  • Induction of Apoptosis: The disruption of normal cellular methylation patterns can trigger apoptotic pathways, particularly in cancer cells that rely on aberrant methylation for survival .

Case Studies

Several studies have explored the effects of nucleoside analogs on specific cancer types:

  • Prostate Cancer: A study highlighted the effectiveness of hypomethylating agents in reducing DNMT activity and inducing apoptosis in prostate cancer cell lines . The findings suggest a potential therapeutic avenue for targeting methylation-dependent pathways in malignancies.
  • HIV Research: While direct antiviral effects were not observed for all derivatives, the exploration into nucleoside analogs continues as researchers seek compounds that can effectively inhibit viral replication .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFLVJHTKMCKMC-SQEXRHODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3'-Methyl-3'-deoxycytidine
3'-Methyl-3'-deoxycytidine
3'-Methyl-3'-deoxycytidine
3'-Methyl-3'-deoxycytidine
3'-Methyl-3'-deoxycytidine
3'-Methyl-3'-deoxycytidine

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